REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:12]([OH:14])=[O:13])(=[O:8])=[O:7]>S(=O)(=O)(O)O>[CH3:5][S:6]([C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([N+:1]([O-:4])=[O:2])[C:17]=1[Cl:18])[C:12]([OH:14])=[O:13])(=[O:8])=[O:7]
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Name
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|
Quantity
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31.5 g
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Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1Cl
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Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated on a steam bath for 21/2 hours
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Duration
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2 h
|
Type
|
ADDITION
|
Details
|
then poured into ice
|
Type
|
CUSTOM
|
Details
|
There is collected 34 g
|
Type
|
CUSTOM
|
Details
|
(91%) of 3-methylsulfonyl-4-chloro-5-nitrobenzoic acid, m.p. 197° C. after recrystallization from ethanol
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Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=C(C1Cl)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |